molecular formula C17H16BrFO2 B3037084 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate CAS No. 439094-85-6

4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate

Cat. No.: B3037084
CAS No.: 439094-85-6
M. Wt: 351.2 g/mol
InChI Key: SYZDETXIKFIMDE-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate is a complex organic compound characterized by its bromine, isopropyl, and fluorine substituents on a phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the bromination of 5-isopropyl-2-methylphenol followed by a subsequent reaction with 2-fluorobenzoic acid. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and advanced purification techniques are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate is used as a probe to study enzyme activities and interactions with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • 4-Bromo-2-isopropyl-5-methylphenol

  • 2-Fluorobenzoic acid

  • 5-Isopropyl-2-methylphenol

Uniqueness: 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate stands out due to its combination of bromine and fluorine substituents on the phenyl ring, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(4-bromo-2-methyl-5-propan-2-ylphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO2/c1-10(2)13-9-16(11(3)8-14(13)18)21-17(20)12-6-4-5-7-15(12)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDETXIKFIMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2F)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197158
Record name 4-Bromo-2-methyl-5-(1-methylethyl)phenyl 2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-85-6
Record name 4-Bromo-2-methyl-5-(1-methylethyl)phenyl 2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439094-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-5-(1-methylethyl)phenyl 2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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